

In-Depth Technical Guide: 1-Isopropylazetidin-3-ol (CAS: 13156-06-4)

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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-ol

Cat. No.: B083560

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylazetidin-3-ol is a heterocyclic organic compound belonging to the azetidine class, which are four-membered saturated rings containing a nitrogen atom. The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and synthetic compounds with diverse biological activities.^{[1][2][3]} The unique ring strain of the azetidine moiety imparts distinct chemical properties that can be exploited in drug design.^[2] This guide provides a comprehensive overview of the available technical information for **1-Isopropylazetidin-3-ol**, including its properties, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **1-Isopropylazetidin-3-ol** are not extensively reported in publicly available literature. Therefore, a combination of available data for its hydrochloride salt and computationally predicted values are presented below.

Property	Value	Source
CAS Number	13156-06-4	[4]
Molecular Formula	C ₆ H ₁₃ NO	[4]
Molecular Weight	115.18 g/mol	[4]
Appearance	Not Available (Predicted: Liquid)	-
Boiling Point	Predicted: 165.8 ± 25.0 °C	-
Melting Point	Not Available	-
Density	Predicted: 0.945 ± 0.06 g/cm ³	-
Solubility	Predicted: Soluble in water and polar organic solvents	-
pKa	Predicted: 9.5 ± 0.2 (amine)	-

Hydrochloride Salt (CAS: 54431-32-2)

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ ClNO	[5]
Molecular Weight	151.63 g/mol	[5]
Appearance	Solid	[5]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **1-Isopropylazetidin-3-ol** is not readily available. The following are predicted ¹H and ¹³C NMR spectra to aid in the characterization of this molecule.

Predicted ¹H NMR Spectrum

- ¹H NMR (400 MHz, CDCl₃) δ (ppm):
 - 4.45 - 4.35 (m, 1H, -CH-OH)

- 3.60 - 3.50 (m, 2H, azetidine ring -CH₂-)
- 3.00 - 2.90 (m, 2H, azetidine ring -CH₂-)
- 2.80 - 2.70 (sept, 1H, -CH(CH₃)₂)
- 2.50 (br s, 1H, -OH)
- 1.05 (d, 6H, -CH(CH₃)₂)

Predicted ¹³C NMR Spectrum

- ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
 - 65.0 (C-OH)
 - 58.0 (azetidine ring -CH₂-)
 - 55.0 (-CH(CH₃)₂)
 - 18.0 (-CH(CH₃)₂)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Isopropylazetidin-3-ol** is not published, a general and robust method for the preparation of N-substituted azetidin-3-ols involves the N-alkylation of azetidin-3-ol. A plausible synthetic route is outlined below.

General Synthesis of N-Substituted Azetidin-3-ols

The synthesis of N-substituted azetidin-3-ols can be achieved through the reaction of azetidin-3-ol with an appropriate alkylating agent.^{[6][7]} For **1-Isopropylazetidin-3-ol**, this would involve the reaction of azetidin-3-ol with an isopropyl halide (e.g., 2-bromopropane) or through reductive amination with acetone.

Caption: General workflow for the synthesis of **1-Isopropylazetidin-3-ol** via reductive amination.

Exemplary Experimental Protocol (Reductive Amination)

This protocol is a generalized procedure based on standard organic synthesis techniques for reductive amination.[6]

- **Reaction Setup:** To a solution of azetidin-3-ol hydrochloride (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
- **Reductive Amination:** Add a reducing agent, for instance, sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents), portion-wise to the stirring reaction mixture at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired **1-Isopropylazetidin-3-ol**.

Biological Activity and Applications in Drug Discovery

While there are no specific reports on the biological activity of **1-Isopropylazetidin-3-ol**, the azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[1][2][3][8]

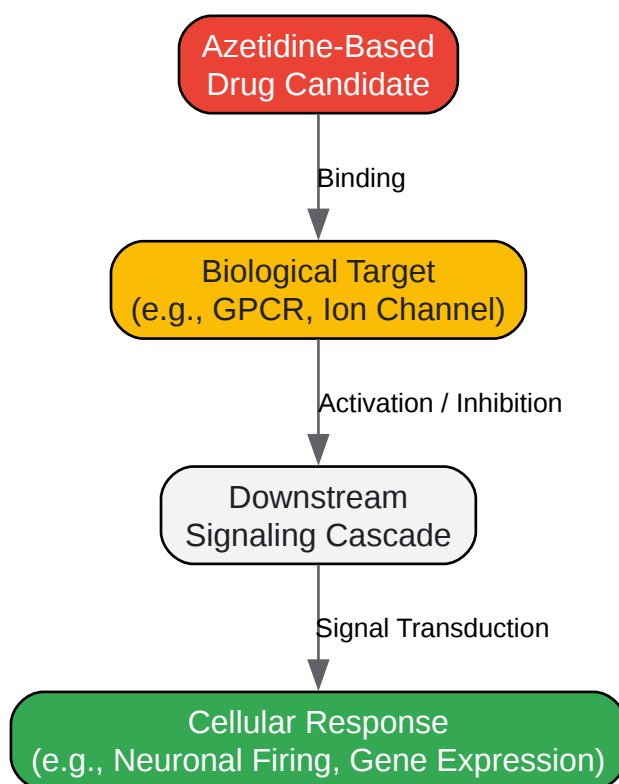
- **Central Nervous System (CNS) Disorders:** Azetidine derivatives have been explored as agents for treating CNS disorders. For example, certain derivatives act as GABA uptake inhibitors.[9]

- Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity.[\[8\]](#)
- Antimicrobial and Anticancer Activity: Various azetidinone (a related class) derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. [\[10\]](#)[\[11\]](#)[\[12\]](#)

The incorporation of the N-isopropyl group can modulate the lipophilicity and metabolic stability of the molecule, which are crucial parameters in drug design. **1-Isopropylazetidin-3-ol** can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Signaling Pathway Involvement

Specific signaling pathways modulated by **1-Isopropylazetidin-3-ol** have not been elucidated. However, based on the activities of other azetidine derivatives, it is plausible that compounds derived from this scaffold could interact with various biological targets. For instance, if incorporated into a larger molecule, it could influence binding to G-protein coupled receptors (GPCRs) or ion channels, common targets for CNS-active drugs.



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Caption: Hypothetical signaling pathway modulation by an azetidine-based drug candidate.

Safety and Handling

Specific safety and handling information for **1-Isopropylazetidin-3-ol** is not available. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For its hydrochloride salt, which is a solid, avoid inhalation of dust.

Conclusion

1-Isopropylazetidin-3-ol is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. While specific experimental data is sparse, this guide provides a consolidated overview of its known and predicted properties, along with general synthetic approaches and potential biological relevance based on the broader class of azetidine derivatives. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in the development of novel therapeutics.

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